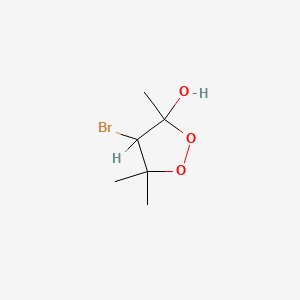
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is an organic compound with a unique structure that includes a bromine atom and a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol typically involves the bromination of 3,5,5-trimethyl-1,2-dioxolan-3-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher purity and better efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of dioxolane oxides or other related compounds.
Reduction Products: Reduction typically yields 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Scientific Research Applications
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the dioxolane ring can undergo structural changes, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Similar structure but with a phenol group instead of trimethyl groups.
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group and a dioxolanone ring.
Uniqueness
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is unique due to its specific substitution pattern and the presence of a dioxolane ring. This structure imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
75332-39-7 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
4-bromo-3,5,5-trimethyldioxolan-3-ol |
InChI |
InChI=1S/C6H11BrO3/c1-5(2)4(7)6(3,8)10-9-5/h4,8H,1-3H3 |
InChI Key |
FJUSKNXKNCWUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OO1)(C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


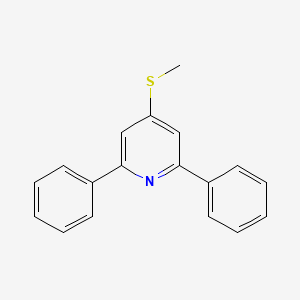
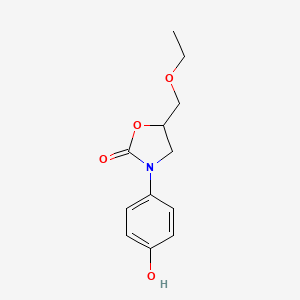

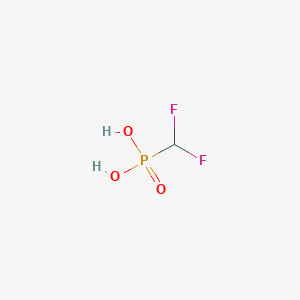
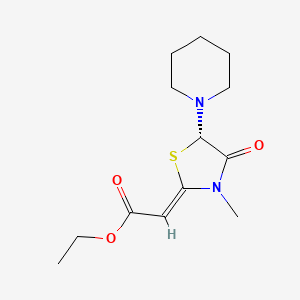
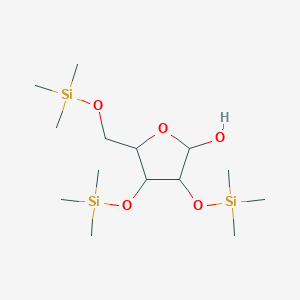
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
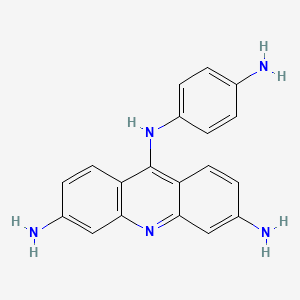

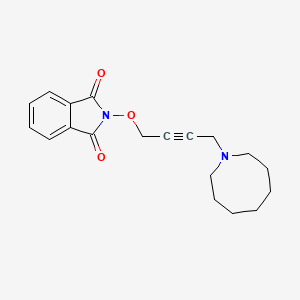
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
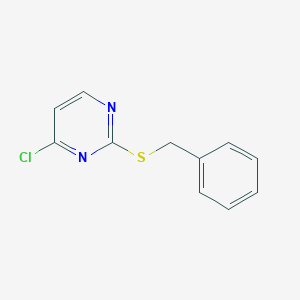
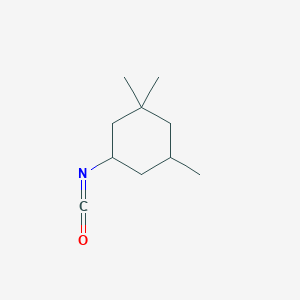
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
